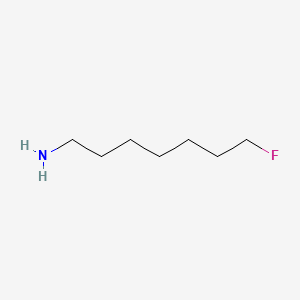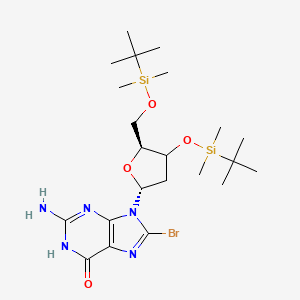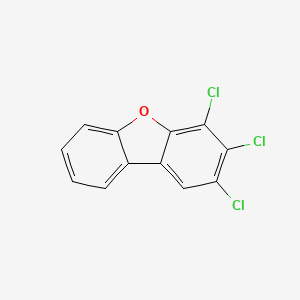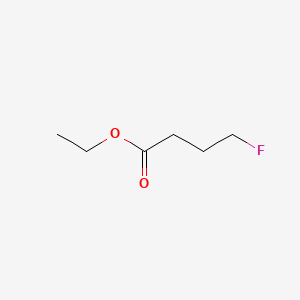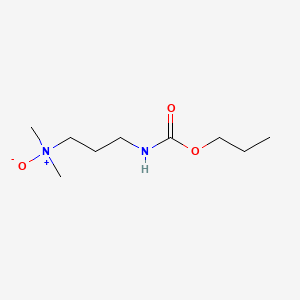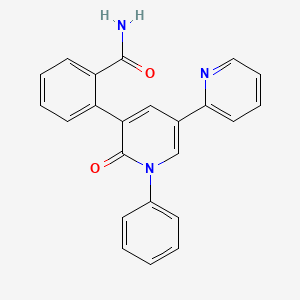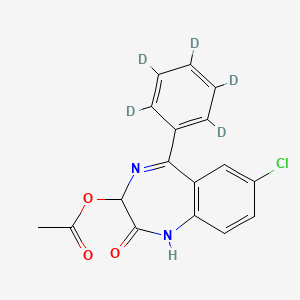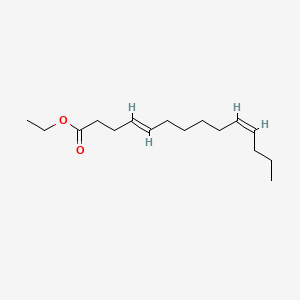
ethyl (4E,10Z)-tetradeca-4,10-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4E,10Z)-tetradeca-4,10-dienoate is an organic compound that belongs to the class of esters It is characterized by the presence of two conjugated double bonds in the 4E and 10Z positions of a tetradeca chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4E,10Z)-tetradeca-4,10-dienoate typically involves the use of stereoselective reactions to ensure the correct configuration of the double bonds. One common method involves the Wittig reaction, where a phosphorus ylide reacts with an aldehyde to form the desired double bonds . Another approach is the Claisen rearrangement, which is a thermal reaction that rearranges allyl vinyl ethers to form γ,δ-unsaturated carbonyl compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar stereoselective methods. The starting materials, such as 5-bromopentan-1-ol, are reacted with acrolein in a Grignard reaction to form key intermediates. These intermediates undergo further reactions, including oxidation and Wittig reactions, to yield the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of saturated esters or alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation reactions.
Reduction: Lithium aluminium hydride (LAH) is a typical reducing agent used in these reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated esters and alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (4E,10Z)-tetradeca-4,10-dienoate has several applications in scientific research:
Medicine: Research into its potential biological activities and interactions with biological targets is ongoing.
Industry: It is used in the synthesis of pheromone analogs for pest control in agriculture.
Mécanisme D'action
The mechanism of action of ethyl (4E,10Z)-tetradeca-4,10-dienoate in biological systems involves its interaction with specific receptors in insects. As a pheromone component, it binds to olfactory receptors in the target species, triggering behavioral responses such as attraction or mating . The molecular pathways involved include signal transduction mechanisms that lead to changes in insect behavior.
Comparaison Avec Des Composés Similaires
Ethyl (4E,10Z)-tetradeca-4,10-dienoate can be compared with other similar compounds, such as:
(4E,10Z)-tetradeca-4,10-dienyl acetate: Another component of insect pheromones with similar structural features but different functional groups.
(4E,10Z)-tetradeca-4,10-dien-1-ol: A related alcohol that shares the same double bond configuration.
Uniqueness: The uniqueness of this compound lies in its specific double bond configuration and ester functional group, which confer distinct chemical and biological properties. Its role as a pheromone component highlights its importance in ecological and entomological research.
Propriétés
Formule moléculaire |
C16H28O2 |
|---|---|
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
ethyl (4E,10Z)-tetradeca-4,10-dienoate |
InChI |
InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h6-7,12-13H,3-5,8-11,14-15H2,1-2H3/b7-6-,13-12+ |
Clé InChI |
XEXAGQPDJKPIIM-NQFDUOLLSA-N |
SMILES isomérique |
CCC/C=C\CCCC/C=C/CCC(=O)OCC |
SMILES canonique |
CCCC=CCCCCC=CCCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


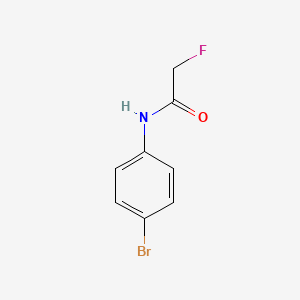
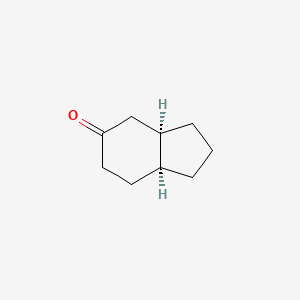
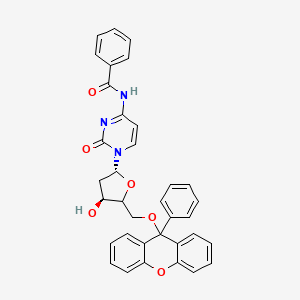
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417850.png)
